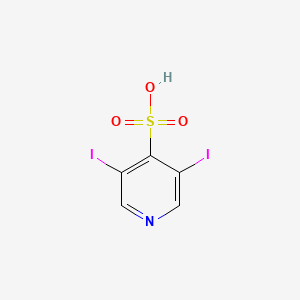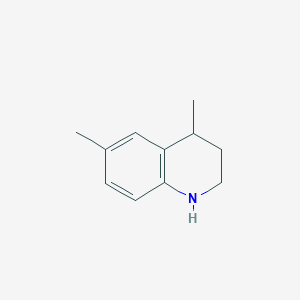
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline
説明
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . The molecular weight of 1,2,3,4-tetrahydroquinoline is 133.1903 .
Synthesis Analysis
The synthesis of tetrahydroquinolines often involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline include a molecular weight of 133.1903 and it is a colorless oil .科学的研究の応用
Synthesis and Chemical Properties
- Friedel-Crafts Cyclizations : 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline has been explored in the context of Friedel-Crafts cyclizations. This process is significant in synthesizing structures with potential biological activities. Particularly, tetrahydroquinolines with gem-dimethyl substituents at C4 have been studied for their role as peroxisome proliferator activated receptor agonists, which are relevant in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).
Biological Applications and Potential Uses
- Synthesis of Alkaloids : Derivatives of 1,2,3,4-tetrahydroquinoline are crucial in the synthesis of alkaloids, which are significant in pharmaceutical and agrochemical synthesis. Optically pure tetrahydroquinolines are essential components of bioactive alkaloids (Wang, Li, Wu, Pettman, & Xiao, 2009).
Chemical Reactions and Transformations
- Inhibition in Chemical Reactions : 1,2,3,4-Tetrahydroquinoline has been noted to inhibit certain chemical reactions. For instance, it inhibits the decomposition of 2,6-diethylaniline, demonstrating its role in modifying chemical reaction pathways (Gnofam, Vivier, Brunet, Lemberton, & Pérot, 1989).
- Kinetic Studies : Studies on the kinetics of hydrodesulfurization (HDS) have shown that derivatives of 1,2,3,4-tetrahydroquinoline, such as 1,4-THQ, can significantly influence the process, acting as inhibitors even at low nitrogen concentrations (García-Martínez, Castillo-Araiza, Heredia, Trejo, & Montesinos, 2012).
Pharmaceutical Relevance
- Analgesic and Anti-Inflammatory Properties : While this point may border on drug usage, it's notable that derivatives of 1,2,3,4-tetrahydroquinoline have shown potential in analgesic and anti-inflammatory applications, indicating their pharmaceutical significance (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
Green Chemistry Applications
- Green Synthesis : Research has focused on the green synthesis of tetrahydroquinoline derivatives, emphasizing environmentally friendly approaches. Such methods prioritize the use of non-toxic solvents and aim for simplicity and high yields, aligning with the principles of green chemistry (Kamalifar & Kiyani, 2019).
Charge-Transfer Dynamics
- Intramolecular Charge-Transfer Dynamics : The dynamics of intramolecular charge transfer (ICT) in derivatives of 1,2,3,4-tetrahydroquinoline have been studied, providing insights into their coherent and homogeneous ICT processes. This research is pivotal for understanding the photochemical properties of these compounds (Park, Im, Rhee, & Joo, 2014).
Safety and Hazards
特性
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-4,7,9,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPAOABQQSXMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)

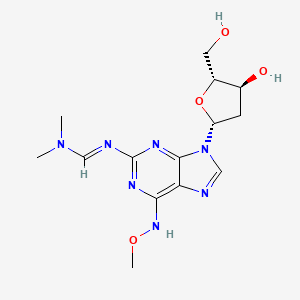
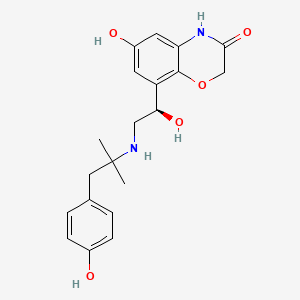
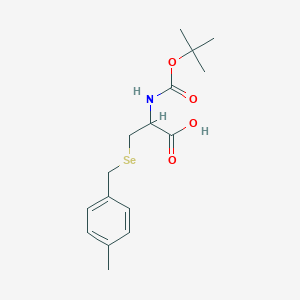

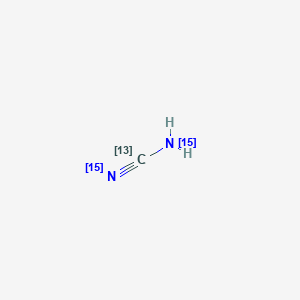
![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)
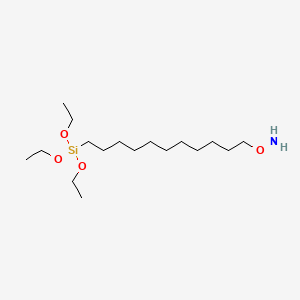
![[11-(Aminooxy)undecyl]trimethoxysilane](/img/structure/B3332088.png)
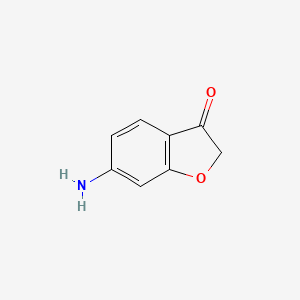
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B3332097.png)
